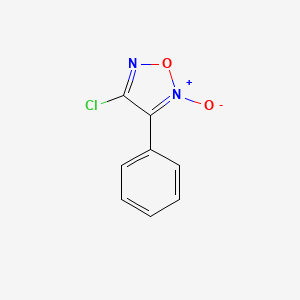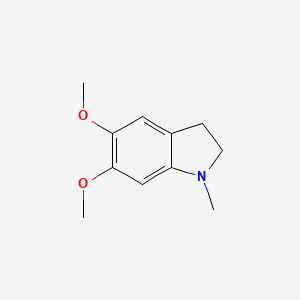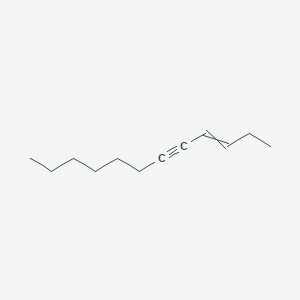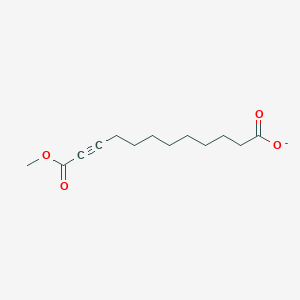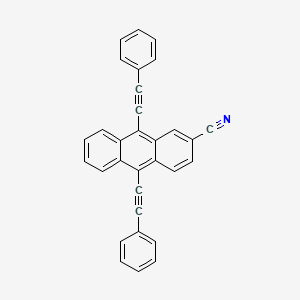
9,10-Bis(phenylethynyl)anthracene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(phenylethynyl)anthracene-2-carbonitrile: is an aromatic hydrocarbon with a complex structure that includes anthracene, phenylethynyl, and carbonitrile groups. This compound is known for its strong fluorescence and is used in various scientific and industrial applications, particularly in the fields of organic electronics and photochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile typically involves the following steps:
Starting Materials: Anthracene, phenylacetylene, and a suitable nitrile source.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenylethynyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
Chemistry:
Fluorescent Probes: Used as fluorescent probes in various analytical techniques due to its strong fluorescence.
Organic Semiconductors: Employed as a dopant in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Biology:
Bioimaging: Utilized in bioimaging applications to visualize cellular structures and processes.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological molecules.
Industry:
Lightsticks: Used in lightsticks as a chemiluminescent fluorophore to produce green light.
Photovoltaics: Applied in the development of photovoltaic cells for solar energy conversion.
Mécanisme D'action
The mechanism of action of 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile is primarily based on its ability to absorb and emit light. The compound’s polycyclic aromatic structure allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, a process known as fluorescence. This property is exploited in various applications, including bioimaging and organic electronics.
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Another fluorescent compound with similar applications in organic electronics and bioimaging.
5,12-Bis(phenylethynyl)naphthacene: Used in lightsticks and OLEDs, similar to 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Emits green light and is used in low-intensity lightsticks.
Uniqueness:
Fluorescence Efficiency: this compound exhibits high quantum efficiency, making it highly effective as a fluorescent probe.
Versatility: The presence of the carbonitrile group adds versatility to its chemical reactivity, allowing for a broader range of applications compared to similar compounds.
Propriétés
Numéro CAS |
80034-26-0 |
|---|---|
Formule moléculaire |
C31H17N |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
9,10-bis(2-phenylethynyl)anthracene-2-carbonitrile |
InChI |
InChI=1S/C31H17N/c32-22-25-17-20-30-28(18-15-23-9-3-1-4-10-23)26-13-7-8-14-27(26)29(31(30)21-25)19-16-24-11-5-2-6-12-24/h1-14,17,20-21H |
Clé InChI |
HKJBIEPIVLEILG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C3C=CC(=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


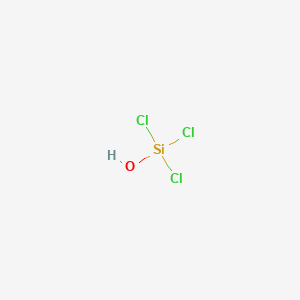
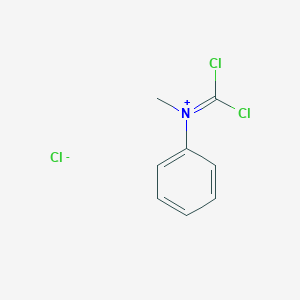


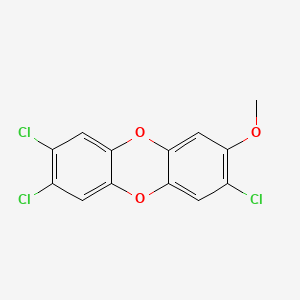
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)



